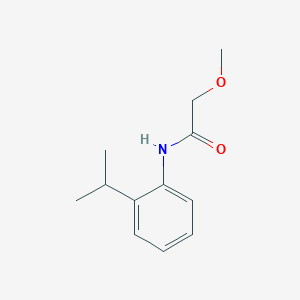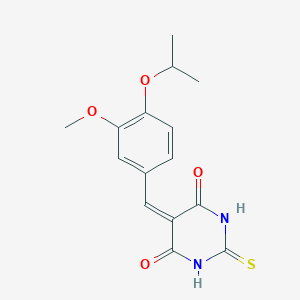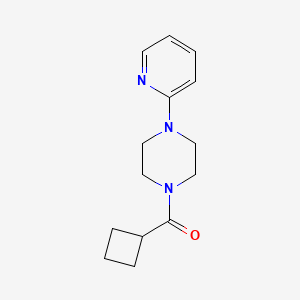
1-(2-fluorobenzyl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzyl)azepane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic organic molecule that contains a seven-membered ring with a nitrogen atom. It is also known as FBA or 7-azepan-1-yl-2-fluorobenzene.
作用机制
The mechanism of action of 1-(2-fluorobenzyl)azepane is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. The compound also induces the expression of certain genes that promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits several biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, such as topoisomerase II and III, which are essential for DNA replication and repair. The compound also induces the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
实验室实验的优点和局限性
One of the advantages of using 1-(2-fluorobenzyl)azepane in lab experiments is its potent activity against cancer cells. The compound exhibits a high degree of selectivity towards cancer cells, which makes it an ideal candidate for the development of anticancer drugs. However, the compound also has several limitations, such as its low solubility in water and its toxicity towards normal cells.
未来方向
There are several future directions for the research on 1-(2-fluorobenzyl)azepane. One of the most promising directions is the development of novel anticancer drugs based on the compound. Researchers are also exploring the potential applications of the compound in other fields, such as agrochemicals and materials science. Furthermore, there is a need for further studies to understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound exhibits potent activity against several types of cancer cells and has several biochemical and physiological effects. The compound also has several advantages and limitations for lab experiments. There are several future directions for the research on the compound, including the development of novel anticancer drugs and the exploration of its potential applications in other fields.
合成方法
The synthesis of 1-(2-fluorobenzyl)azepane is a complex process that involves several steps. One of the most common methods to synthesize the compound is through a reaction between 2-fluorobenzyl chloride and 1-aminocycloheptane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The yield of the synthesis process varies depending on the reaction conditions and the purity of the starting materials.
科学研究应用
1-(2-fluorobenzyl)azepane has been extensively studied for its potential applications in various fields. One of the most significant applications of the compound is in the field of medicinal chemistry. Researchers have found that the compound exhibits potent activity against several types of cancer cells, including breast, prostate, and lung cancer. The compound works by inhibiting the growth of cancer cells and inducing apoptosis, which is programmed cell death.
属性
IUPAC Name |
1-[(2-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-8-4-3-7-12(13)11-15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEXQNMZSQNIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-4-fluorophenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5873818.png)
![N'-[3-bromo-4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5873822.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)



![2-[(2-pyridinylmethyl)thio]-1,3-benzothiazole](/img/structure/B5873877.png)

![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5873905.png)

